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Compound of Interest

Compound Name: Invopressin

Cat. No.: B12386462 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome common

challenges associated with low yields in recombinant Invopressin production.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in recombinant Invopressin production?

Low yield in recombinant Invopressin production can stem from a variety of factors throughout

the expression and purification process. Key areas to investigate include the expression

system itself (host strain, vector), culture conditions, protein solubility and folding, and the

efficiency of purification protocols.[1] Often, the protein may be expressed at high levels but

forms insoluble aggregates known as inclusion bodies, which significantly reduces the yield of

active, soluble protein.[1][2]

Q2: How can I quickly assess if my low yield is due to poor expression or insolubility?

After inducing expression, you can analyze both the soluble and insoluble fractions of your cell

lysate by SDS-PAGE. Lyse a small aliquot of your cell culture and separate the lysate into

soluble and insoluble fractions by centrifugation. Run samples of the total cell lysate, the

soluble supernatant, and the resuspended insoluble pellet on an SDS-PAGE gel. If a strong

band corresponding to the expected molecular weight of Invopressin is present in the

insoluble fraction but weak or absent in the soluble fraction, your issue is likely protein

insolubility and inclusion body formation.[3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12386462?utm_src=pdf-interest
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://synapse.patsnap.com/article/troubleshooting-guide-for-common-recombinant-protein-problems
https://synapse.patsnap.com/article/troubleshooting-guide-for-common-recombinant-protein-problems
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/handling-inclusion-bodies
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://m.youtube.com/watch?v=QyVmWYDLzUo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: Can the choice of E. coli host strain significantly impact the yield of recombinant

Invopressin?

Yes, the choice of E. coli host strain can have a substantial impact on protein yield. Strains are

engineered for different purposes; for example, some strains are designed to enhance the

expression of proteins with rare codons or to improve the solubility of expressed proteins. It is

advisable to test expression in a few different strains to identify the optimal one for your specific

Invopressin construct.[4][5]

Q4: What is codon optimization, and can it improve Invopressin yield?

Codon optimization is the process of modifying the gene sequence of your target protein to use

codons that are more frequently used by the expression host, in this case, E. coli.[6][7] This

can significantly improve the rate of translation and overall protein expression levels.[8] If your

Invopressin construct is derived from a non-bacterial source, codon optimization for E. coli is a

recommended step to potentially boost expression.

Troubleshooting Guides
Issue 1: Low or No Expression of Invopressin
If you are observing very low or no band corresponding to Invopressin on your SDS-PAGE

analysis of the total cell lysate, consider the following troubleshooting steps.

Troubleshooting Steps:

Verify Your Construct: Sequence your expression vector to ensure the Invopressin gene is

in the correct reading frame and free of mutations.

Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing

and temperature of induction are critical. Systematically test a range of inducer

concentrations and induction temperatures.[9][10]

Check Promoter Strength and Leakiness: A "leaky" promoter that allows for basal expression

before induction can be toxic to the cells, leading to poor growth and low yield.[11] Consider

using a host strain that offers tighter control over basal expression, such as those containing

the pLysS plasmid.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38205774/
https://www.researchgate.net/publication/377335026_Comparison_of_Five_Escherichia_coli_Strains_to_Achieve_the_Maximum_Yield_of_a_Recombinant_Immunotoxin_Consisting_of_an_Antibody_against_VEGF_Conjugated_with_MAP30_Toxin_in_a_Benchtop_Bioreactor
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.biosynsis.com/blog/codon-optimization-for-different-expression-systems-key-points-and-case-studies/
https://www.biomatik.com/blog/tips-optimizing-recombinant-protein-expression-ecoli/
https://pubmed.ncbi.nlm.nih.gov/18289875/
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://www.benchchem.com/product/b12386462?utm_src=pdf-body
https://brieflands.com/journals/jjnpp/articles/18455
https://pmc.ncbi.nlm.nih.gov/articles/PMC5706349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evaluate Different Host Strains: As mentioned in the FAQs, different E. coli strains can have

a significant impact on expression levels. Test your construct in a variety of common

expression strains.[4]

Codon Optimize Your Gene: If not already done, optimize the codon usage of your

Invopressin gene for E. coli to enhance translation efficiency.[6][7]

Issue 2: Invopressin is Expressed but is Insoluble
(Inclusion Bodies)
A common issue is the formation of insoluble protein aggregates known as inclusion bodies.

While this indicates successful protein expression, the protein is not in its active, soluble form.

Troubleshooting Steps:

Lower Induction Temperature: Reducing the temperature during induction (e.g., from 37°C to

18-25°C) can slow down the rate of protein synthesis, which can promote proper folding and

increase the proportion of soluble protein.[12][13]

Reduce Inducer Concentration: High concentrations of inducer can lead to very rapid protein

expression, overwhelming the cell's folding machinery and promoting aggregation. Try

reducing the inducer concentration.[14]

Utilize a Solubility-Enhancing Fusion Tag: Fusing your Invopressin to a highly soluble

protein partner, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier

(SUMO), can significantly improve its solubility.[15][16]

Co-express Chaperones: Molecular chaperones can assist in the proper folding of your

recombinant protein. Co-expressing chaperones with your Invopressin may increase the

yield of soluble product.

Inclusion Body Solubilization and Refolding: If the above strategies do not sufficiently

improve solubility, you can purify the inclusion bodies and then use chaotropic agents to

solubilize the protein, followed by a refolding protocol to obtain the active form.
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Table 1: Effect of Induction Temperature on Soluble Protein Yield

Induction Temperature (°C) Soluble Invopressin Yield (mg/L)

37 4.15[13]

30 7.8

25 11.1[13]

18 9.5

Note: The data presented are hypothetical examples based on general trends reported in the

literature and should be optimized for your specific experimental conditions.

Table 2: Comparison of E. coli Host Strains for Recombinant Protein Expression

E. coli Strain Key Features
Expected Invopressin
Yield (Relative to
BL21(DE3))

BL21(DE3)
General purpose, high-level

expression.[4]
1x

Rosetta(DE3)
Supplements tRNAs for rare

codons.
1.2x - 1.5x

SHuffle® T7
Promotes disulfide bond

formation in the cytoplasm.

Potentially higher for correctly

folded Invopressin

C41(DE3) / C43(DE3) Tolerant to toxic proteins.[17]
May improve yield if

Invopressin is toxic

Note: Relative yields are estimates and will vary depending on the specific protein and

expression conditions.

Table 3: Impact of Fusion Tags on Protein Solubility and Yield
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Fusion Tag Typical Size (kDa)
General Effect on
Solubility

Potential Impact on
Yield

His-tag ~1 Minimal Minimal direct impact

GST 26 Good
Can significantly

increase soluble yield

MBP 42 Excellent

Often provides a

substantial increase in

soluble yield

SUMO 11 Excellent

Known to enhance

both expression and

solubility[15]

Experimental Protocols
Protocol 1: Optimization of Induction Conditions
(Temperature and Inducer Concentration)
This protocol outlines a method for systematically testing different induction temperatures and

inducer concentrations to determine the optimal conditions for soluble Invopressin expression.

Materials:

LB medium supplemented with the appropriate antibiotic

Overnight culture of E. coli transformed with the Invopressin expression plasmid

Inducer stock solution (e.g., 1M IPTG)

Shaking incubators set to different temperatures (e.g., 18°C, 25°C, 37°C)

Procedure:

Inoculate 100 mL of LB medium with 1 mL of the overnight culture in three separate flasks.

Incubate the flasks at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Just before induction, remove a 1 mL "pre-induction" sample from each flask.

Induce each culture with a different final concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0

mM).

Move each set of three flasks to a different temperature incubator (18°C, 25°C, and 37°C).

Continue to incubate with shaking for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C,

and overnight for 18°C).

Harvest the cells by centrifugation.

Lyse the cells and separate the soluble and insoluble fractions.

Analyze the pre-induction, total cell lysate, soluble, and insoluble fractions for each condition

by SDS-PAGE to determine the optimal temperature and inducer concentration for soluble

Invopressin expression.

Protocol 2: Inclusion Body Solubilization and Refolding
This protocol provides a general procedure for recovering Invopressin from inclusion bodies.

Note that refolding conditions are highly protein-specific and may require further optimization.

Materials:

Cell pellet containing Invopressin inclusion bodies

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and

DNase I)

Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl pH 8.0, with a

reducing agent like DTT or β-mercaptoethanol)

Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with additives like L-arginine,

and a redox system like reduced/oxidized glutathione)
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Dialysis tubing or a dialysis cassette

Procedure:

Inclusion Body Isolation:

Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

Centrifuge the lysate to pellet the inclusion bodies.

Wash the inclusion body pellet with Wash Buffer to remove membrane proteins and other

contaminants. Repeat this step.

Solubilization:

Resuspend the washed inclusion body pellet in Solubilization Buffer.

Stir or gently agitate at room temperature for 1-2 hours until the pellet is fully dissolved.

Centrifuge to remove any remaining insoluble material.

Refolding:

Perform refolding by rapid or stepwise dialysis against a large volume of Refolding Buffer.

Start with a low concentration of the denaturant in the refolding buffer and gradually

decrease it over several buffer changes.

Alternatively, use rapid dilution by adding the solubilized protein dropwise into a large

volume of stirred Refolding Buffer.

Allow the refolding to proceed at 4°C for 12-48 hours.

Purification:

After refolding, clarify the solution by centrifugation or filtration.

Proceed with standard chromatographic purification methods (e.g., affinity

chromatography, ion-exchange chromatography) to purify the refolded, active
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12386462?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386462?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Troubleshooting Guide for Common Recombinant Protein Problems
[synapse.patsnap.com]

2. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.cn]

3. m.youtube.com [m.youtube.com]

4. Comparison of Five Escherichia coli Strains to Achieve the Maximum Yield of a
Recombinant Immunotoxin Consisting of an Antibody against VEGF Conjugated with MAP30
Toxin in a Benchtop Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD
Biosynsis [biosynsis.com]

7. biomatik.com [biomatik.com]

8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-
gene study - PubMed [pubmed.ncbi.nlm.nih.gov]

9. brieflands.com [brieflands.com]

10. Optimizing recombinant protein expression via automated induction profiling in microtiter
plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG
[thermofisher.com]

13. mdpi.com [mdpi.com]

14. researchgate.net [researchgate.net]

15. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced
expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]

16. Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology | MDPI [mdpi.com]

17. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR
Experiments - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Overcoming Low Yield in
Recombinant Invopressin Production]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386462#overcoming-low-yield-in-recombinant-
invopressin-production]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://synapse.patsnap.com/article/troubleshooting-guide-for-common-recombinant-protein-problems
https://synapse.patsnap.com/article/troubleshooting-guide-for-common-recombinant-protein-problems
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/handling-inclusion-bodies
https://m.youtube.com/watch?v=QyVmWYDLzUo
https://pubmed.ncbi.nlm.nih.gov/38205774/
https://pubmed.ncbi.nlm.nih.gov/38205774/
https://pubmed.ncbi.nlm.nih.gov/38205774/
https://www.researchgate.net/publication/377335026_Comparison_of_Five_Escherichia_coli_Strains_to_Achieve_the_Maximum_Yield_of_a_Recombinant_Immunotoxin_Consisting_of_an_Antibody_against_VEGF_Conjugated_with_MAP30_Toxin_in_a_Benchtop_Bioreactor
https://www.biosynsis.com/blog/codon-optimization-for-different-expression-systems-key-points-and-case-studies/
https://www.biosynsis.com/blog/codon-optimization-for-different-expression-systems-key-points-and-case-studies/
https://www.biomatik.com/blog/tips-optimizing-recombinant-protein-expression-ecoli/
https://pubmed.ncbi.nlm.nih.gov/18289875/
https://pubmed.ncbi.nlm.nih.gov/18289875/
https://brieflands.com/journals/jjnpp/articles/18455
https://pmc.ncbi.nlm.nih.gov/articles/PMC5706349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5706349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://www.thermofisher.com/sg/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://www.thermofisher.com/sg/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://www.mdpi.com/2073-4344/11/11/1297
https://www.researchgate.net/figure/Growth-vs-inducer-concentration-a-Effect-of-IPTG-concentration-on-the-final-growth-of_fig2_278024805
https://pmc.ncbi.nlm.nih.gov/articles/PMC2242369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2242369/
https://www.mdpi.com/1467-3045/47/9/768
https://pmc.ncbi.nlm.nih.gov/articles/PMC6345686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6345686/
https://www.benchchem.com/product/b12386462#overcoming-low-yield-in-recombinant-invopressin-production
https://www.benchchem.com/product/b12386462#overcoming-low-yield-in-recombinant-invopressin-production
https://www.benchchem.com/product/b12386462#overcoming-low-yield-in-recombinant-invopressin-production
https://www.benchchem.com/product/b12386462#overcoming-low-yield-in-recombinant-invopressin-production
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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